1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(pyrimidin-2-yl)cyclohexanecarboxamide

説明

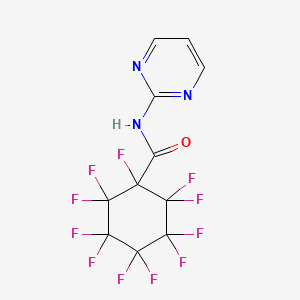

This compound features a perfluorinated cyclohexane ring substituted with a carboxamide group linked to a pyrimidin-2-yl moiety. The undecafluoro substitution confers high electronegativity, hydrophobicity, and thermal stability, making it relevant for applications in agrochemicals, pharmaceuticals, and materials science. Its molecular formula is C₁₁H₅F₁₁N₃O, with a molecular weight of 437.17 g/mol (estimated based on analogs in ) .

特性

分子式 |

C11H4F11N3O |

|---|---|

分子量 |

403.15 g/mol |

IUPAC名 |

1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-pyrimidin-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C11H4F11N3O/c12-6(4(26)25-5-23-2-1-3-24-5)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1-3H,(H,23,24,25,26) |

InChIキー |

LMGGXNCMGGCCLI-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(N=C1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves the fluorination of cyclohexane derivatives followed by the introduction of the pyrimidinyl group. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting with the fluorination of cyclohexane, followed by the functionalization of the fluorinated cyclohexane with a pyrimidinyl group. The process requires precise control of reaction conditions to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Due to its stability, the compound requires strong oxidizing or reducing agents under harsh conditions to undergo these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of a fluorine atom with a nucleophile such as hydroxide or amine.

科学的研究の応用

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the effects of fluorination on chemical reactivity.

Biology: Investigated for its potential use in drug design due to its stability and unique interactions with biological molecules.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs with enhanced stability and bioavailability.

Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal and chemical stability.

作用機序

The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with molecular targets through its fluorinated and pyrimidinyl groups. The fluorine atoms enhance the compound’s binding affinity to specific targets by increasing hydrophobic interactions and stability. The pyrimidinyl group can interact with nucleic acids and proteins, potentially modulating their function.

類似化合物との比較

Substituent Effects on Toxicity

Toxicity data (mouse oral pLD₅₀) for analogs highlight the impact of substituents:

| CAS No. | Substituent | pLD₅₀ (mol/kg) |

|---|---|---|

| 107349-85-9 | 2-Bromo-4-nitrophenyl | 4.72 |

| 107350-42-5 | 2,3,4,5-Tetrachlorophenyl | 3.14 |

| 548470-06-0 () | 4-(Phenylazo)-1,3-phenylene | Not reported |

The tetrachlorophenyl analog exhibits higher toxicity (lower pLD₅₀), suggesting halogenated aryl groups enhance bioaccumulation or metabolic activation. The bromonitrophenyl substituent (4.72 pLD₅₀) may reduce acute toxicity compared to chlorinated variants .

Nuclear Receptor Binding Affinity

A large-scale screening study () compared binding affinities (docking scores) to nuclear receptors:

| DTXSID | Compound Structure | Binding Affinity (kcal/mol) |

|---|---|---|

| 501041016 | N,N′-[4-(Phenylazo)-1,3-phenylene]bis[...] | -9.6 |

| 1026885 | 4-Fluoro-N-[...]naphthalene-1-carboxamide | -13.1 |

The target compound’s phenylazo-bis(undecafluoro) analog (DTXSID501041016) shows moderate binding (-9.6 kcal/mol), while fluorinated naphthalene carboxamides exhibit stronger interactions (-13.1 kcal/mol). This suggests that pyrimidinyl or naphthalenyl groups modulate receptor specificity .

Physical and Regulatory Properties

- Molecular Weight: Pyrimidinyl-substituted analogs (e.g., CAS 107351-06-4) have molecular weights ~460 g/mol, while non-fluorinated cyclohexanecarboxamides (e.g., N-phenylethyl derivative) are ~230 g/mol. Perfluorination increases molecular weight by ~100% .

- Regulatory Status : Perfluorinated sulfonates (e.g., undecafluorocyclohexanesulfonic acid potassium salt, CAS 3107-18-4) are regulated under TSCA due to persistence. Though the target compound is a carboxamide, its perfluoroalkyl structure may necessitate similar regulatory scrutiny .

生物活性

1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(pyrimidin-2-yl)cyclohexanecarboxamide is a synthetic organic compound notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H2F11N2O

- Molecular Weight : 538.955 g/mol

- CAS Number : 107350-42-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of research include:

- Anticancer Activity : The compound has shown promise as an inhibitor of cell division cycle 7 (Cdc7), which is crucial for the progression of cancer cells through the cell cycle. In vitro studies indicate that it can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

- Inhibition of Cdc7 Kinase : The primary mechanism involves the inhibition of Cdc7 kinase activity. This inhibition leads to cell cycle arrest in cancer cells, thereby preventing their proliferation .

- Membrane Disruption : For its antimicrobial effects, the compound disrupts bacterial membranes and alters permeability, leading to cell lysis and death .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound on human breast cancer cells. The study reported:

- Cell Viability Reduction : A dose-dependent reduction in cell viability was observed with IC50 values ranging from 10 to 25 µM.

- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.

- Mechanism Confirmation : Scanning electron microscopy revealed significant morphological changes in treated bacterial cells.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 10 - 25 | Cdc7 kinase inhibition |

| Antimicrobial | Staphylococcus aureus | 15 | Membrane disruption |

| Antimicrobial | Escherichia coli | 20 | Membrane disruption |

Q & A

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles; work in a fume hood.

- Waste Disposal : Collect fluorinated waste separately; incinerate at >1000°C to prevent PFAS environmental release.

- Spill Management : Absorb with vermiculite or Florisil®, then seal in containers for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。